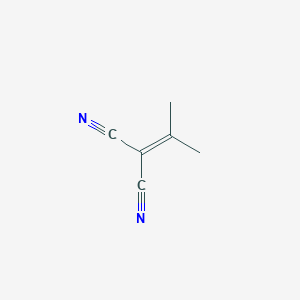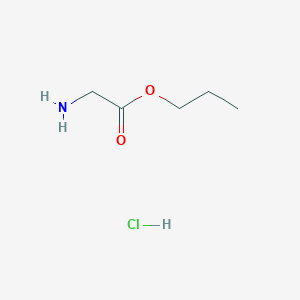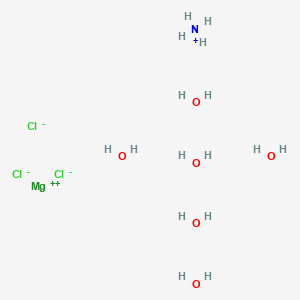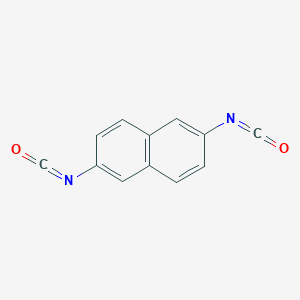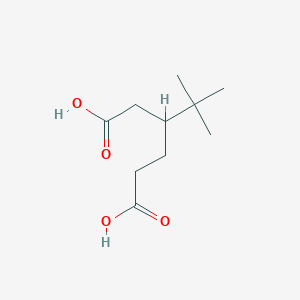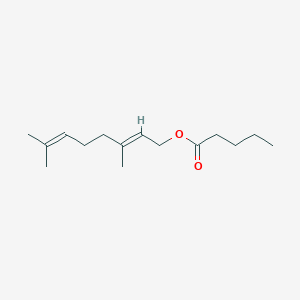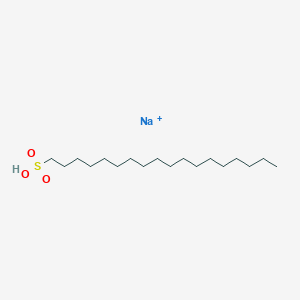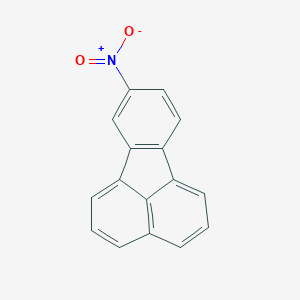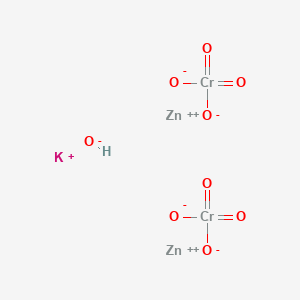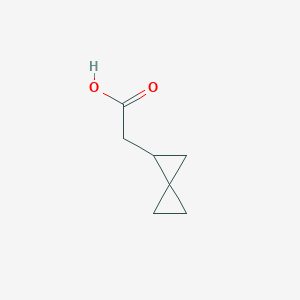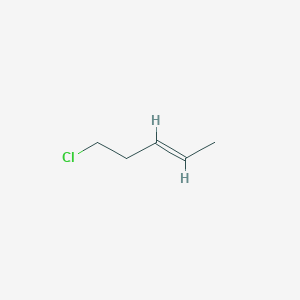![molecular formula C11H7NS2 B078341 Naphtho[2,3-d][1,3]thiazole-2(3H)-thione CAS No. 13331-30-1](/img/structure/B78341.png)
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione (NTT) is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a unique molecular structure that makes it an interesting target for synthesis and investigation.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has also been used as a building block for the synthesis of other bioactive compounds.
In materials science, Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been investigated for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to exhibit good electron-transporting properties, making it a promising material for use in electronic devices.
Wirkmechanismus
The mechanism of action of Naphtho[2,3-d][1,3]thiazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of melanin synthesis and neurotransmitter signaling, respectively.
Biochemische Und Physiologische Effekte
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to exhibit various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and antitumor activities. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to scavenge free radicals and protect cells from oxidative stress, which can lead to cell damage and disease. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various models.
Vorteile Und Einschränkungen Für Laborexperimente
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has several advantages for use in lab experiments, such as its ease of synthesis, stability, and low toxicity. However, Naphtho[2,3-d][1,3]thiazole-2(3H)-thione also has some limitations, such as its poor solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Naphtho[2,3-d][1,3]thiazole-2(3H)-thione, such as the development of new synthesis methods for improved yield and purity, the investigation of its potential applications in other fields, such as catalysis and sensing, and the elucidation of its mechanism of action and biological targets. Additionally, the development of Naphtho[2,3-d][1,3]thiazole-2(3H)-thione-based drugs and materials for commercial use is an area of interest for future research.
Synthesemethoden
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione can be synthesized through various methods, such as the reaction between 2-aminobenzenethiol and 2-bromo-1-naphthoic acid, or the reaction between 2-mercaptobenzoic acid and 2-bromo-1-naphthaldehyde. These methods involve the use of different reagents and conditions, and the yield and purity of the final product can vary depending on the method used.
Eigenschaften
CAS-Nummer |
13331-30-1 |
|---|---|
Produktname |
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione |
Molekularformel |
C11H7NS2 |
Molekulargewicht |
217.3 g/mol |
IUPAC-Name |
3H-benzo[f][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C11H7NS2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13) |
InChI-Schlüssel |
IHUDAVOKNKHDNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3 |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3 |
Synonyme |
Naphtho[2,3-d]thiazole-2(3H)-thione (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



